molecular formula C9H11BrMgN2O B14888363 (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide

(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide

Cat. No.: B14888363
M. Wt: 267.41 g/mol
InChI Key: AUEOAOIAKUJAHT-UHFFFAOYSA-M
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Description

(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Morpholin-1-yl)pyridine with magnesium in the presence of a bromine source, such as bromine or hydrogen bromide, in tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the reagents and to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles, replacing a leaving group with the (6-(Morpholin-1-yl)pyridin-3-yl) group.

    Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF as the solvent.

    Substitution Reactions: Often carried out with alkyl halides or aryl halides.

    Coupling Reactions: Usually involve palladium or nickel catalysts.

Major Products:

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Pyridines: Resulting from substitution reactions.

    Coupled Products: Formed from coupling reactions with halides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

    Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.

Industry:

    Material Science: Used in the preparation of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.

    Ethylmagnesium Bromide: Used in similar reactions but forms different products due to the ethyl group.

Uniqueness:

    Functional Group Compatibility: The presence of the morpholine and pyridine rings in (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide provides unique reactivity and compatibility with various functional groups, making it a versatile reagent in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.

Properties

Molecular Formula

C9H11BrMgN2O

Molecular Weight

267.41 g/mol

IUPAC Name

magnesium;4-(3H-pyridin-3-id-6-yl)morpholine;bromide

InChI

InChI=1S/C9H11N2O.BrH.Mg/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;;/h1,3-4H,5-8H2;1H;/q-1;;+2/p-1

InChI Key

AUEOAOIAKUJAHT-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1C2=NC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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